molecular formula C15H17N5O6S2 B1236348 7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1236348
M. Wt: 427.5 g/mol
InChI Key: WYUSVOMTXWRGEK-UWVJOHFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

Scientific Research Applications

Synthesis and Characterization

This compound, a cephalosporin derivative, has been explored for its potential in various synthetic and characterization studies. For instance, Blau et al. (2008) reported the synthesis and total NMR characterization of a similar cephalosporin derivative, highlighting its potential as a carrier for a range of drugs containing an amino group (Blau et al., 2008). Additionally, Fareed et al. (2012) prepared a novel derivative by condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde, elucidating its structure using various techniques (Fareed et al., 2012).

Antibacterial Activity

This chemical compound's derivatives have shown significant antibacterial activity. The synthesis and antibacterial activity of diastereomeric 7-methoxylated cephalosporins, including derivatives of this compound, have been described by Applegate et al. (1978), demonstrating notable activity against beta-lactamase-producing organisms (Applegate et al., 1978).

Binding Interactions

Ikpeazu et al. (2017) investigated the binding free energy and bonding interactions between monosubstituted cefovecin, an antibiotic of the cephalosporin class, and Pseudomonas aeruginosa lipase. This study provides insight into the molecular interactions and potential applications of this compound in inhibiting bacterial lipases (Ikpeazu et al., 2017).

Chemical Stability and Hydrolysis

Koshy and Cazers (1997) described the controlled hydrolysis of ceftiofur sodium, a compound closely related to the specified chemical, highlighting the formation of various degradation products under different conditions. This study is crucial for understanding the chemical stability and potential applications of this compound (Koshy & Cazers, 1997).

Drug Synthesis and Derivatives

Several studies have focused on synthesizing and characterizing derivatives of this compound for potential pharmacological applications. For example, the work by Abdulghani and Hussain (2015) involved synthesizing Schiff base derivatives of cefotaxime, a closely related antibiotic, and their metal complexes (Abdulghani & Hussain, 2015).

properties

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-

InChI Key

WYUSVOMTXWRGEK-UWVJOHFNSA-N

Isomeric SMILES

COCC1=C(N2C(C(C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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